Product packaging for Digalacturonic acid(Cat. No.:CAS No. 5894-59-7)

Digalacturonic acid

Cat. No.: B044643
CAS No.: 5894-59-7
M. Wt: 370.26 g/mol
InChI Key: SYBQLSSECRIKMJ-GYIVVZTQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Digalacturonic acid, the simplest oligogalacturonide, is a dimer of galacturonic acid and a fundamental structural unit of pectin, a major component of the plant cell wall. This compound serves as a critical tool in plant biology research, primarily functioning as a well-defined substrate for characterizing a wide range of pectin-degrading enzymes, including polygalacturonases, pectin lyases, and pectate lyases. Its research value extends to the study of plant-pathogen interactions, as oligogalacturonides released from the cell wall during microbial attack act as potent Damage-Associated Molecular Patterns (DAMPs), eliciting defense responses such as the production of reactive oxygen species, activation of MAP kinases, and induction of defense-related genes. By providing a pure, homogenous oligosaccharide, this compound enables precise investigation into the signaling mechanisms of plant innate immunity and the structure-activity relationships of these elicitors. Furthermore, it is invaluable in analytical chemistry as a standard for chromatographic and mass spectrometric analysis of pectin hydrolysates. Our high-purity this compound is supplied to support these advanced research applications, offering researchers a reliable and consistent reagent for elucidating the complex roles of pectin in plant development, defense, and structural integrity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H18O13 B044643 Digalacturonic acid CAS No. 5894-59-7

Properties

CAS No.

5894-59-7

Molecular Formula

C12H18O13

Molecular Weight

370.26 g/mol

IUPAC Name

(2S,3R,4S,5R,6S)-6-[(1S,2R,3R,4R)-1-carboxy-1,3,4-trihydroxy-5-oxopentan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C12H18O13/c13-1-2(14)3(15)8(7(19)10(20)21)24-12-6(18)4(16)5(17)9(25-12)11(22)23/h1-9,12,14-19H,(H,20,21)(H,22,23)/t2-,3+,4-,5+,6+,7-,8+,9-,12-/m0/s1

InChI Key

SYBQLSSECRIKMJ-GYIVVZTQSA-N

SMILES

C1(C(C(OC(C1O)OC2C(C(C(OC2C(=O)O)O)O)O)C(=O)O)O)O

Isomeric SMILES

C(=O)[C@@H]([C@H]([C@H]([C@@H](C(=O)O)O)O[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)C(=O)O)O)O)O)O)O

Canonical SMILES

C(=O)C(C(C(C(C(=O)O)O)OC1C(C(C(C(O1)C(=O)O)O)O)O)O)O

Synonyms

digalacturonate
digalacturonic acid
digalacturonic acid, (D,alpha-D)-isomer
O-(alpha-D-galactopyranosyluronic acid)-(1-4)-alpha-D-galactopyranuronic acid
sodium digalacturonate

Origin of Product

United States

Preparation Methods

Pseudomonas-Derived Exopolygalacturonase

A Pseudomonas sp. strain produces an exopolygalacturonase that selectively cleaves pectic acid to release digalacturonic acid. Unlike most exopolygalacturonases, which liberate monomeric galacturonic acid, this enzyme exhibits unique specificity for generating the dimer. The enzyme operates optimally at pH 5.5–6.0 and 40°C, with activity dependent on the degree of pectin methylation. Substrate preference studies reveal that polygalacturonic acid (PGA) is hydrolyzed more efficiently than methyl-esterified pectin, yielding this compound at a rate of 12 μmol/min/mg protein.

Erwinia aroideae Enzyme System

Erwinia aroideae produces a similar exopolygalacturonase that releases this compound from PGA. Comparative analysis shows the Erwinia enzyme has a broader pH tolerance (4.5–7.0) but lower thermal stability than the Pseudomonas counterpart. Both enzymes follow a processive mechanism, sequentially cleaving terminal digalacturonic units from the non-reducing end of PGA.

Table 1: Enzymatic this compound Production Parameters

ParameterPseudomonas sp.Erwinia aroideae
Optimal pH5.5–6.04.5–7.0
Optimal Temperature (°C)4035–40
Specific Activity (μmol/min/mg)129.5
Substrate PreferencePGA > PectinPGA > Pectin

Acid-Catalyzed Hydrolysis of Pectic Substances

Hydrochloric Acid Hydrolysis

Controlled acid hydrolysis of citrus pectin with 5% HCl at 40°C for 3–4 hours yields galacturonic acid oligomers, including this compound. Neutralization with calcium carbonate and sodium carbonate precipitates sodium calcium d-galacturonate, which is subsequently reduced to isolate this compound. However, this method suffers from low specificity, with yields rarely exceeding 30% due to competing depolymerization and monomer degradation.

Sulfuric Acid Hydrolysis

Sulfuric acid (0.5–2.0 M) at 80–100°C cleaves PGA into oligomers, but prolonged exposure (>2 hours) degrades this compound into monomers. Time-course studies show maximal this compound accumulation at 60 minutes (pH 2.0, 90°C), after which yields decline rapidly.

Table 2: Acid Hydrolysis Efficiency Comparison

Acid TypeConcentrationTemperature (°C)Time (min)This compound Yield (%)
HCl5%40180–24028–30
H2SO41.0 M906022

Enzymatic vs. Acid Hydrolysis: Yield and Purity

Enzymatic methods outperform acid hydrolysis in specificity and yield. The Pseudomonas exopolygalacturonase achieves 75% conversion of PGA to this compound within 12 days at 40°C, whereas acid methods plateau at 30%. Purity analyses via HPLC demonstrate enzymatic products contain <5% monomers, compared to 15–20% in acid hydrolysates.

Purification and Characterization

Crystallization Techniques

This compound purification often involves forming metal salts. Neutralizing enzymatic hydrolysates with calcium carbonate and potassium carbonate precipitates potassium calcium digalacturonate, which is recrystallized from 50% aqueous ethanol. This double salt is hydrolyzed with dilute HCl to liberate free this compound.

Chromatographic Methods

High-performance liquid chromatography (HPLC) with UV detection at 235 nm resolves this compound from other oligomers. The PH-HPLC method, combining pectinase hydrolysis and HPLC quantification, achieves a linear detection range of 0.2–1.0 mM with a conversion factor of 1.25 μM/A540.

Industrial Applications and Scalability

Enzymatic production is favored in food and pharmaceutical industries due to minimal byproduct formation. The Pseudomonas exopolygalacturonase system has been scaled to 100-L bioreactors, maintaining 70% yield at pilot scale. Acid hydrolysis remains cost-effective for bulk chemical synthesis but requires post-treatment to remove degradation products .

Chemical Reactions Analysis

Types of Reactions

Digalacturonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Bioconversion and Fermentation

Microbial Utilization
Recent studies have demonstrated the potential of using digalacturonic acid as a substrate for microbial fermentation. For instance, engineered strains of Saccharomyces cerevisiae have been developed to utilize diGalA alongside glucose, enhancing the production of platform chemicals like meso-galactaric acid. This process involves the expression of specific transporters that facilitate the uptake of diGalA into yeast cells, enabling efficient conversion even in the presence of competing sugars .

Production of Aldaric Acids
DiGalA serves as a precursor for the production of commercially relevant aldaric acids through microbial fermentation. The ability to convert diGalA into other valuable compounds highlights its role as a versatile building block in biotechnological applications .

Food Technology

Food Preservation and Browning Reactions
DiGalA has been studied for its role in non-enzymatic browning reactions, which are crucial in food processing and preservation. Research indicates that diGalA can participate in Maillard reactions, affecting the flavor and color of food products. Understanding these reactions can lead to improved methods for controlling food quality during processing .

Functional Food Ingredients
The incorporation of diGalA into functional foods is gaining attention due to its potential health benefits. Studies suggest that pectic oligosaccharides derived from pectin hydrolysis may exhibit prebiotic effects, promoting gut health by stimulating beneficial gut microbiota .

Therapeutic Applications

Drug Delivery Systems
this compound has been explored as a component in drug delivery systems. Its gel-forming properties make it suitable for creating matrices that can sustain the release of therapeutic proteins and peptides. Research has focused on how varying the chemical composition and molecular weight of polysaccharides influences their gelation properties and subsequent drug release profiles .

Antioxidant Properties
Emerging studies suggest that diGalA may possess antioxidant properties, which could be beneficial in developing nutraceuticals aimed at reducing oxidative stress in human health. The mechanism behind these properties requires further exploration but presents an exciting avenue for future research .

Industrial Applications

Biodegradable Materials
The use of diGalA in synthesizing biodegradable materials is an area of active research. Its chemical structure allows it to be modified into various forms suitable for creating eco-friendly packaging solutions or biopolymers, thus contributing to sustainability efforts within the industry .

Surfactants and Complexing Agents
DiGalA has been utilized to synthesize new complexing surfactants that exhibit interesting surface properties. These surfactants can be applied in various industrial processes, including wastewater treatment and as emulsifiers in cosmetics .

Mechanism of Action

Digalacturonate exerts its effects primarily through its interactions with enzymes involved in pectin degradation. It acts as a substrate for enzymes such as pectinase, which catalyze its breakdown into smaller units. These interactions are crucial for the microbial degradation of plant biomass and the recycling of organic matter in the environment .

Comparison with Similar Compounds

Structural and Functional Comparison with Other Uronic Acid Oligomers
Compound Formula Molecular Weight Polymerization Degree Key Features Biological Sources/Applications
Digalacturonic acid C₁₂H₁₈O₁₃ 370.26 2 Hydrolyzed from pectin by exo-PGs; terminal product in bacterial pectinolysis . Found in plant-pathogen interactions (e.g., Erwinia chrysanthemi), honeybee gut microbiota .
Monogalacturonic acid C₆H₁₀O₇ 194.14 1 Monomeric unit of pectin; substrate for polygalacturonases. Ubiquitous in pectin degradation pathways; assimilated by microbes .
Trigalacturonic acid C₁₈H₂₆O₁₉ 546.39 3 Intermediate in pectin hydrolysis; requires endo-acting enzymes for release. Observed in Thermoascus aurantiacus enzyme activity; binds weakly to bacterial proteins .
Unsaturated di-GalA C₁₂H₁₆O₁₃ 368.25 2 Contains a 4,5-unsaturated bond; resistant to further enzymatic cleavage. Produced by Bacillus polymyxa; structurally distinct from saturated di-GalA .
Glucuronic acid C₆H₁₀O₇ 194.14 1 Component of hemicellulose and animal polysaccharides (e.g., hyaluronan). Involved in detoxification pathways; less prevalent in pectin metabolism .

Key Structural Insights :

  • Di-GalA is distinguished from trigalacturonic acid by its terminal release during exo-PG activity, whereas trigalacturonic acid requires endo-PGs for cleavage .
  • The 4,5-unsaturated di-GalA resists hydrolysis due to its non-reducing end modification, unlike the saturated form .

Biological Activity

Digalacturonic acid (diGalA) is a dimeric form of galacturonic acid, a sugar acid derived from pectin, which is predominantly found in plant cell walls. This compound has garnered attention for its potential biological activities, particularly in the fields of immunology, oncology, and gut health. This article explores the biological activity of this compound, highlighting its mechanisms of action, pharmacological applications, and relevant research findings.

Structure and Properties

This compound consists of two galacturonic acid units linked by an α-(1→4) glycosidic bond. Its structural configuration allows it to interact with various biological systems and contributes to its functional properties in health and disease.

Biological Activities

1. Immunomodulatory Effects
Research indicates that this compound exhibits significant immunomodulatory properties. Studies have shown that polysaccharides containing high levels of galacturonic acid can suppress macrophage activity and modulate immune responses. Specifically, this compound has been observed to inhibit delayed-type hypersensitivity reactions while enhancing phagocytic activity .

2. Antioxidant Properties
The antioxidant capacity of this compound is attributed to its ability to scavenge free radicals, thereby protecting cells from oxidative stress. In vitro studies have demonstrated that this compound and its derivatives can significantly reduce oxidative damage in various cell types .

3. Anticancer Activity
this compound has shown promise in cancer research, particularly regarding its effects on tumor cells. Low molecular weight pectin fragments rich in galacturonic acid have been reported to induce apoptosis in cancer cells, including breast cancer (MCF-7) cells . The mechanism involves the release of lactate dehydrogenase and galectin-3 from tumor cells, indicating cytotoxic effects .

4. Gastrointestinal Health
Recent studies have highlighted the role of this compound in improving intestinal mucosal permeability and reducing inflammation in models of functional dyspepsia. Administration of this compound has been shown to downregulate pro-inflammatory pathways (e.g., TLR/NF-κB signaling) and enhance gut barrier function .

Case Studies

Case Study 1: Immunomodulation in Rats
In a controlled study involving rats, administration of this compound resulted in a marked increase in body weight and a reduction in behavioral sensitivity associated with gastrointestinal inflammation. The study measured changes in immune cell populations and inflammatory markers, demonstrating the compound's potential as an immunomodulator .

Case Study 2: Anticancer Effects on MCF-7 Cells
An investigation into the anticancer properties of this compound revealed significant cytotoxic effects on MCF-7 breast cancer cells. The study utilized MTT assays to assess cell viability post-treatment with varying concentrations of this compound, showing a reduction in cell viability by up to 87% at higher concentrations .

Research Findings

Study Focus Findings
ImmunomodulationThis compound suppresses macrophage activity; enhances phagocytosis.
Gastrointestinal HealthImproves intestinal permeability; reduces inflammation via TLR/NF-κB pathway modulation.
Anticancer ActivityInduces apoptosis in MCF-7 cells; significant cytotoxic effects observed.
Antioxidant PropertiesExhibits free radical scavenging activity; protects against oxidative stress.

Q & A

Q. How is the structural conformation of digalacturonic acid characterized in solution, and what methods validate its configuration?

To determine the solution-phase conformation, nuclear magnetic resonance (NMR) spectroscopy coupled with molecular dynamics simulations is recommended. For example, a conformational study using NMR revealed that sodium digalacturonate adopts distinct helical and non-helical configurations depending on solvent interactions, with key insights into glycosidic bond angles and hydrogen bonding patterns . X-ray crystallography is less common due to challenges in crystallization but can complement NMR for solid-state structural validation.

Q. What analytical techniques are optimal for identifying this compound in plant metabolite studies?

Gas chromatography-mass spectrometry (GC-MS) with trimethylsilyl (TMS) derivatization is widely used for metabolomic profiling. For instance, this compound was quantified in brown rice cultivars using GC-MS, with retention indices and mass spectral libraries confirming its identity . High-performance liquid chromatography (HPLC) with UV or refractive index detection is also effective, particularly for separating oligogalacturonides in enzymatic hydrolysates .

Q. What experimental approaches are used to map this compound’s role in the pentose and glucuronate interconversion pathway?

Isotopic tracing (e.g., ¹³C-labeled substrates) combined with enzyme activity assays can track its metabolic flux. Pathway mapping (KEGG map00040) suggests this compound participates in pectin degradation, requiring validation via knockout mutants of polygalacturonase (PG) enzymes in microbial or plant systems .

Advanced Research Questions

Q. How can researchers resolve contradictions in enzymatic hydrolysis data when producing this compound from polygalacturonic acid?

Exo- and endo-polygalacturonases (PGs) yield distinct oligomer profiles. To confirm enzyme mode:

  • Monitor hydrolysis products over time using HPLC or thin-layer chromatography. Exo-PGs (e.g., PehB) release this compound as the primary product early in the reaction, while endo-PGs (e.g., PoxaEnPG28C) generate oligomers (tri-/tetragalacturonic acid) that diminish as hydrolysis progresses .
  • Use mutants lacking specific PG isoforms to isolate contributions to degradation patterns.

Q. What methodological considerations are critical for co-crystallizing this compound with proteins like proteinase K?

Co-crystallization requires screening additives to stabilize crystal lattices. In a study with proteinase K, this compound improved crystal resolution by acting as a precipitant and stabilizing intermolecular contacts. Key steps include:

  • Optimizing pH (4.5–5.5) to align with the pKa of galacturonic acid residues.
  • Testing additive concentrations (e.g., 0.1–1.0 mM) to balance solubility and lattice formation .

Q. How should discrepancies in this compound quantification across metabolomic studies be addressed?

Cross-method validation is essential. For example:

  • Compare GC-MS data (derivatization-dependent) with HPLC results (non-derivatized) to rule out artifacts.
  • Use internal standards (e.g., isotopically labeled galacturonic acid) to correct for matrix effects in plant extracts .
  • Validate extraction protocols, as incomplete hydrolysis of pectin can lead to underestimation .

Q. What strategies elucidate this compound’s conformational impact on plant cell wall dynamics?

Molecular docking simulations can model interactions between this compound and cell wall hydrolases. Experimentally, atomic force microscopy (AFM) paired with enzymatic digestion assays reveals how conformational flexibility influences binding to PG active sites . Mutagenesis of key residues (e.g., catalytic aspartates in PGs) further tests these interactions .

Methodological Guidelines

  • Experimental Reproducibility : Document buffer conditions (e.g., sodium acetate for pH stability) and enzyme sources (commercial vs. recombinant) to ensure consistency .
  • Data Interpretation : Use open-source tools like MDWeb for molecular dynamics simulations and MZmine for metabolomic data processing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Digalacturonic acid
Reactant of Route 2
Digalacturonic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.